molecular formula C18H16ClN3O2 B3034339 5-(4-chlorophenoxy)-1,3-dimethyl-N-phenyl-1H-pyrazole-4-carboxamide CAS No. 158712-63-1

5-(4-chlorophenoxy)-1,3-dimethyl-N-phenyl-1H-pyrazole-4-carboxamide

Cat. No.: B3034339
CAS No.: 158712-63-1
M. Wt: 341.8 g/mol
InChI Key: YZVXFVBAKCKLBS-UHFFFAOYSA-N
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Description

5-(4-chlorophenoxy)-1,3-dimethyl-N-phenyl-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenoxy)-1,3-dimethyl-N-phenyl-1H-pyrazole-4-carboxamide typically involves the reaction of 4-chlorophenol with 1,3-dimethyl-1H-pyrazole-4-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with aniline to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenoxy)-1,3-dimethyl-N-phenyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

5-(4-chlorophenoxy)-1,3-dimethyl-N-phenyl-1H-pyrazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenoxy)-1,3-dimethyl-N-phenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
  • 5-(4-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid
  • 5-(4-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-methylamine

Uniqueness

5-(4-chlorophenoxy)-1,3-dimethyl-N-phenyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group at the nitrogen atom and the chlorophenoxy group at the pyrazole ring enhances its potential for diverse applications compared to similar compounds.

Properties

IUPAC Name

5-(4-chlorophenoxy)-1,3-dimethyl-N-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2/c1-12-16(17(23)20-14-6-4-3-5-7-14)18(22(2)21-12)24-15-10-8-13(19)9-11-15/h3-11H,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZVXFVBAKCKLBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C(=O)NC2=CC=CC=C2)OC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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